molecular formula C20H14F3N3OS B3003847 1-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carboxamide CAS No. 478066-99-8

1-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cat. No. B3003847
M. Wt: 401.41
InChI Key: LWIYXPBWWJKARX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carboxamide" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential as pharmaceutical agents. The papers provided focus on the synthesis, structural analysis, and biological activity of various pyrazole derivatives, which can offer insights into the properties and potential applications of the compound .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of various precursors under specific conditions to form the desired compound. For instance, the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides involves an in vitro mycelia growth inhibition assay against phytopathogenic fungi, indicating the potential antifungal applications of these compounds . Similarly, the synthesis of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives also demonstrates moderate antifungal activities, suggesting a method for creating compounds with specific biological activities . The use of TBTU-mediated synthesis for 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides indicates a high-yield and purity approach for creating pyrazole derivatives .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial in determining their chemical and biological properties. For example, the study of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid combines experimental and theoretical methods to characterize the compound, including single-crystal X-ray diffraction and density functional theory (DFT) calculations . The crystal structure and Hirshfeld surface analysis of various pyrazole derivatives provide insights into the intermolecular interactions and stability of these compounds . These analyses are essential for understanding how the molecular structure influences the physical and chemical properties of the compounds.

Chemical Reactions Analysis

The reactivity of pyrazole derivatives with other chemical entities is an important aspect of their chemical behavior. The synthesis of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides showcases the versatility of pyrazole derivatives in forming diverse libraries of compounds with potential biological activities . The one-pot synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles demonstrates the ability of pyrazole derivatives to undergo reactions that yield a mixture of isomers . These reactions are indicative of the potential for pyrazole derivatives to participate in a wide range of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as thermal stability, solubility, and spectral characteristics, are important for their practical applications. The thermal and optical studies of pyrazole derivatives, as well as their spectral characterization, provide valuable information about their stability and how they might be detected or quantified in various environments . The biological evaluation of these compounds, such as their antifungal activity and inhibition of cancer cell proliferation, is also a critical aspect of their chemical properties analysis, as it relates to their potential therapeutic uses .

Scientific Research Applications

Antimicrobial and Anti-Inflammatory Applications

  • Antimicrobial and Anti-Inflammatory Properties : Compounds synthesized from thieno[2,3-c]pyrazole, which is structurally related to the chemical , have demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria. Additionally, some of these compounds also exhibited remarkable antifungal and anti-inflammatory activities (El-Dean, Zaki, & Abdulrazzaq, 2015).

Antifungal Activity

  • Antifungal Activity of Derivatives : N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives, structurally similar to the queried compound, were synthesized and tested against various phytopathogenic fungi. Some of these derivatives showed moderate antifungal activities, with certain compounds being more effective than commercial fungicides (Wu et al., 2012).

Antimicrobial Evaluation

  • Bifunctional Thieno[3,2-c]pyrazole Derivatives : These derivatives, closely related to the mentioned compound, were synthesized for antimicrobial evaluation. They demonstrated moderate to high antimicrobial activity against a range of microorganisms, including Aspergillus fumigatus, Candida albicans, Staphylococcus aureus, and Escherichia coli (Aly, 2016).

Synthesis and Biological Activity

  • Synthesis for Biological Applications : A study focused on the synthesis of various thieno[2,3-c]pyrazole derivatives, including those similar to the specified chemical, for potential biological applications. These compounds were characterized and identified as potential candidates for further biological testing (Haider et al., 2005).

Pharmaceutical Relevance

  • Pharmaceutical Applications : Compounds structurally related to the mentioned chemical, particularly those incorporating the thieno[2,3-c]pyrazole moiety, have been identified for their potential in pharmaceutical applications. They have been synthesized and characterized for various biological activities (Yamamoto et al., 2016).

Synthesis for Antimicrobial Activity

  • Synthesis of Novel Compounds for Antimicrobial Activity : Research has been conducted on the synthesis of new heterocyclic compounds based on thieno[2,3-c]pyrazole for antimicrobial evaluation. These novel compounds have shown promising results against various microorganisms, indicating their potential in antimicrobial applications (Ahmed et al., 2018).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future directions for research on this compound could include exploring its potential uses in medicine or other fields, studying its properties in more detail, and developing more efficient methods for its synthesis .

properties

IUPAC Name

1-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N3OS/c1-26-19-15(17(25-26)12-6-3-2-4-7-12)11-16(28-19)18(27)24-14-9-5-8-13(10-14)20(21,22)23/h2-11H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWIYXPBWWJKARX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C(=N1)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.